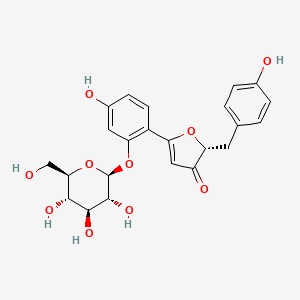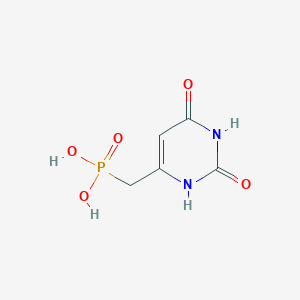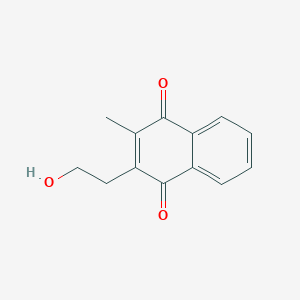![molecular formula C20H30O5 B1249184 [(1S,2E,6S,10R)-10-acetyl-6-hydroxy-3-methyl-7-methylidenecyclodec-2-en-1-yl] (E)-4-hydroxy-4-methylpent-2-enoate](/img/structure/B1249184.png)
[(1S,2E,6S,10R)-10-acetyl-6-hydroxy-3-methyl-7-methylidenecyclodec-2-en-1-yl] (E)-4-hydroxy-4-methylpent-2-enoate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
[(1S,2E,6S,10R)-10-acetyl-6-hydroxy-3-methyl-7-methylidenecyclodec-2-en-1-yl] (E)-4-hydroxy-4-methylpent-2-enoate is a natural product found in the marine organism Eunicea, a genus of gorgonian corals . This compound is classified as a fatty acid ester and has a molecular formula of C20H30O5 . It is known for its complex structure and potential biological activities, making it a subject of interest in various scientific fields.
Preparation Methods
Synthetic Routes and Reaction Conditions: The preparation of [(1S,2E,6S,10R)-10-acetyl-6-hydroxy-3-methyl-7-methylidenecyclodec-2-en-1-yl] (E)-4-hydroxy-4-methylpent-2-enoate involves several synthetic routes, including chemoenzymatic methods and high-speed counter-current chromatography (HSCCC). Chemoenzymatic methods utilize enzymatic dihydroxylation of aromatic precursors followed by regio- and stereocontrolled Diels–Alder cycloaddition reactions . HSCCC is a liquid-liquid chromatographic technique that eliminates irreversible adsorption of samples onto solid separation materials, producing excellent sample recoveries . The two-phase solvent system composed of n-hexane–ethyl acetate–methanol–water (1:4:2:3, v/v/v/v) is commonly used in HSCCC for the preparative separation of sesquiterpenoid lactones .
Industrial Production Methods: Industrial production methods for this compound are not well-documented, but the principles of large-scale synthesis and purification using HSCCC and chemoenzymatic methods can be applied. These methods ensure high purity and yield, making them suitable for industrial applications.
Chemical Reactions Analysis
Types of Reactions: [(1S,2E,6S,10R)-10-acetyl-6-hydroxy-3-methyl-7-methylidenecyclodec-2-en-1-yl] (E)-4-hydroxy-4-methylpent-2-enoate undergoes various chemical reactions, including oxidation, reduction, and substitution. These reactions are facilitated by its functional groups, such as enol ether, enone, tertiary alcohol, enoate ester, secondary alcohol, and ketone .
Common Reagents and Conditions: Common reagents used in the reactions of this compound include oxidizing agents like potassium permanganate and reducing agents like sodium borohydride. Reaction conditions typically involve controlled temperatures and pH levels to ensure the desired transformations.
Major Products: The major products formed from these reactions include oxidized and reduced derivatives of this compound, which retain the core structure but exhibit different functional groups. These derivatives are valuable for further biological and chemical studies.
Scientific Research Applications
[(1S,2E,6S,10R)-10-acetyl-6-hydroxy-3-methyl-7-methylidenecyclodec-2-en-1-yl] (E)-4-hydroxy-4-methylpent-2-enoate has a wide range of scientific research applications, particularly in the fields of chemistry, biology, medicine, and industry. In chemistry, it serves as a model compound for studying sesquiterpenoid biosynthesis and reactivity . In biology, it is used to investigate the metabolic pathways and ecological roles of marine natural products . In medicine, this compound and its derivatives have shown potential as anti-cancer and anti-inflammatory agents . Industrially, it is explored for its potential in developing new pharmaceuticals and bioactive compounds .
Mechanism of Action
The mechanism of action of [(1S,2E,6S,10R)-10-acetyl-6-hydroxy-3-methyl-7-methylidenecyclodec-2-en-1-yl] (E)-4-hydroxy-4-methylpent-2-enoate involves its interaction with molecular targets and pathways in cells. It has been found to induce apoptosis in cancer cells by generating reactive oxygen species (ROS) and activating cellular stress machinery . This leads to the sensitization of cancer cells to apoptosis. Additionally, this compound interacts with proteins involved in the nuclear factor-κB (NF-κB) pathway and mitogen-activated protein kinase (MAPK) pathway, which are key regulators of inflammation .
Comparison with Similar Compounds
[(1S,2E,6S,10R)-10-acetyl-6-hydroxy-3-methyl-7-methylidenecyclodec-2-en-1-yl] (E)-4-hydroxy-4-methylpent-2-enoate can be compared with other sesquiterpenoids such as chloranthalactone A, germacrene, and parthenolide. These compounds share similar structural features but differ in their biological activities and mechanisms of action . For example, chloranthalactone A is known for its anti-inflammatory properties, while germacrene and parthenolide are recognized for their anti-cancer activities . This compound stands out due to its unique combination of functional groups and its potential for diverse biological applications.
Properties
Molecular Formula |
C20H30O5 |
|---|---|
Molecular Weight |
350.4 g/mol |
IUPAC Name |
[(1S,2E,6S,10R)-10-acetyl-6-hydroxy-3-methyl-7-methylidenecyclodec-2-en-1-yl] (E)-4-hydroxy-4-methylpent-2-enoate |
InChI |
InChI=1S/C20H30O5/c1-13-6-9-17(22)14(2)7-8-16(15(3)21)18(12-13)25-19(23)10-11-20(4,5)24/h10-12,16-18,22,24H,2,6-9H2,1,3-5H3/b11-10+,13-12+/t16-,17-,18-/m0/s1 |
InChI Key |
OLVXTGNQLBNUDD-IHVYPXMLSA-N |
Isomeric SMILES |
C/C/1=C\[C@@H]([C@@H](CCC(=C)[C@H](CC1)O)C(=O)C)OC(=O)/C=C/C(C)(C)O |
Canonical SMILES |
CC1=CC(C(CCC(=C)C(CC1)O)C(=O)C)OC(=O)C=CC(C)(C)O |
Origin of Product |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


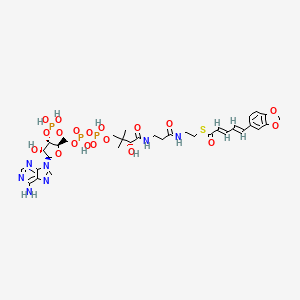

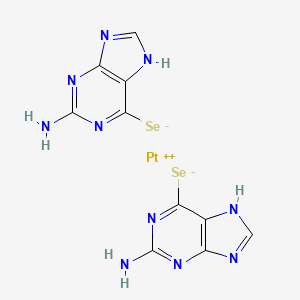
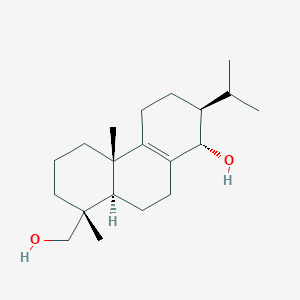

![2-(3,4-Dichlorophenyl)-1-(4-(pyrrolidin-1-ylmethyl)-6,7-dihydro-3H-imidazo[4,5-c]pyridin-5(4H)-yl)ethanone](/img/structure/B1249108.png)

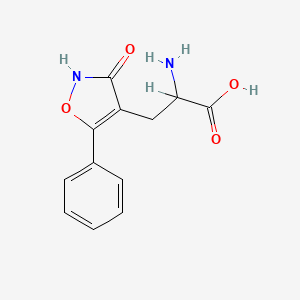
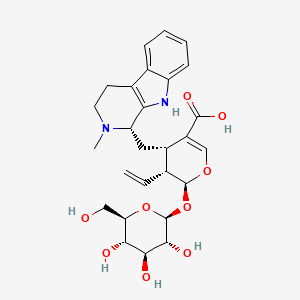
![2-[(4-Fluorobenzylamino)methyl]chroman-7-ol](/img/structure/B1249115.png)

